molecular formula C12H18ClNO2 B13636379 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B13636379
M. Wt: 243.73 g/mol
InChI Key: NGAKOVDKOXSKIE-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic indane derivative characterized by a bicyclic indene backbone substituted with methoxy groups at positions 4 and 5 and an N-methylated amine at position 2.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-13-9-6-8-4-5-11(14-2)12(15-3)10(8)7-9;/h4-5,9,13H,6-7H2,1-3H3;1H

InChI Key

NGAKOVDKOXSKIE-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C1)C(=C(C=C2)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : 2,3-dihydro-1H-inden-2-amine backbone.
  • Substituents : 4,5-dimethoxy groups and N-methylation.
  • Molecular formula: Presumed to be C₁₂H₁₈ClNO₂ (based on substituents; lists C₁₂H₂₄ClN, which may contain errors in oxygen/methoxy group accounting) .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences among substituted 2,3-dihydro-1H-inden-2-amine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Primary Use/Application References
4,5-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride 4,5-dimethoxy, N-methyl C₁₂H₁₈ClNO₂* 243.73 Not explicitly provided Research chemical (potential psychoactive)
NM-2-AI hydrochloride N-methyl C₁₀H₁₄ClN 183.68 178955-07-2 Psychoactive substance
5-IAI hydrochloride 5-iodo C₉H₁₁ClIN 295.55 N/A Psychoactive research
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride 5,6-diethyl C₁₃H₂₀ClN 225.76 312753-53-0 Pharmaceutical intermediate (Indacaterol synthesis)

*Presumed formula; lists C₁₂H₂₄ClN, which conflicts with substituent chemistry.

Critical Analysis of Discrepancies and Limitations

  • Molecular Formula Uncertainty : ’s formula (C₁₂H₂₄ClN) for the target compound likely omits oxygen atoms from methoxy groups. This highlights the need for verification via primary literature.
  • Pharmacological Data Gaps : While analogs like NM-2-AI are well-documented in psychoactive contexts, the target compound’s specific effects remain unstudied in the provided evidence.

Biological Activity

4,5-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as a derivative of the aminoindane class, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its neurochemical properties, pharmacological effects, and therapeutic potential.

  • IUPAC Name : (R)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 232.70 g/mol
  • CAS Number : 168902-73-6
  • Purity : ≥95%

Neurochemical Effects

Research indicates that compounds in the aminoindane class, such as this compound, may exhibit significant neurochemical activity. A study on N-Methyl-2-Aminoindane (NM2AI), a closely related compound, demonstrated effects on serotonin and dopamine receptors, suggesting potential applications in mood disorders and neurodegenerative diseases .

Psychoactive Properties

This compound has been associated with psychoactive effects similar to other indoleamines. The modulation of neurotransmitter systems may lead to altered cognitive and emotional states. Behavioral studies have shown that derivatives like NM2AI can influence locomotor activity and anxiety-like behaviors in animal models .

Case Study 1: Neuropharmacological Assessment

A study assessing the neuropharmacological profile of NM2AI revealed that it interacts with serotonin receptors (5HT) and dopamine receptors (D2). This interaction is crucial for understanding its potential as an antidepressant or anxiolytic agent. The results indicated a dose-dependent increase in serotonin levels in the brain, leading to enhanced mood and reduced anxiety-like behavior in rodent models .

Case Study 2: Antimicrobial Efficacy

In vitro studies on derivatives of the aminoindane class demonstrated promising antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like ceftriaxone, indicating potential as a therapeutic agent in treating bacterial infections .

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